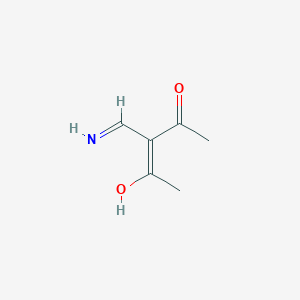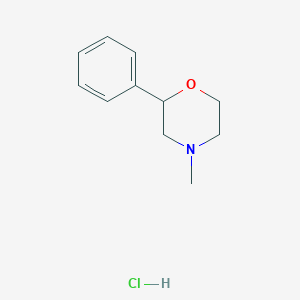
4-Methyl-2-phenylmorpholine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It belongs to the class of substituted phenylmorpholines, which are derivatives of phenylmorpholine. These compounds are known for their diverse pharmacological activities, including stimulant effects due to their action on monoamine neurotransmitters .
Vorbereitungsmethoden
The synthesis of 4-Methyl-2-phenylmorpholine hydrochloride typically involves the reaction of 2-phenylmorpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial production methods often involve the dehydration of diethanolamine with concentrated sulfuric acid, followed by subsequent reactions to introduce the phenyl and methyl groups . These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
4-Methyl-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-phenylmorpholine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-2-phenylmorpholine hydrochloride involves its interaction with monoamine neurotransmitters. It acts as a releaser of these neurotransmitters, leading to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft . This action is mediated through its binding to and modulation of neurotransmitter transporters, enhancing their release and inhibiting their reuptake .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-phenylmorpholine hydrochloride is similar to other substituted phenylmorpholines such as phenmetrazine and phendimetrazine. it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. Similar compounds include:
Phenmetrazine: Known for its stimulant effects and use in the treatment of obesity.
Phendimetrazine: Used as an appetite suppressant.
Isophenmetrazine: Another stimulant with a slightly different substitution pattern.
These compounds share a common core structure but differ in their specific substitutions, leading to variations in their pharmacological profiles and applications.
Eigenschaften
Molekularformel |
C11H16ClNO |
|---|---|
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
4-methyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-7-8-13-11(9-12)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H |
InChI-Schlüssel |
VPAJPXZAAHHQOT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOC(C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


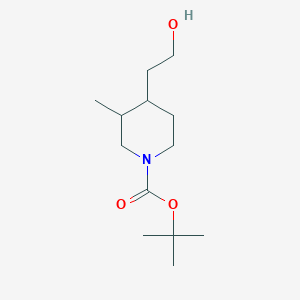
![(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13058802.png)
![1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate](/img/structure/B13058805.png)
![Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058809.png)
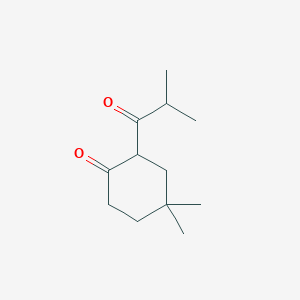
![N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13058822.png)
![tert-ButylN-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B13058841.png)
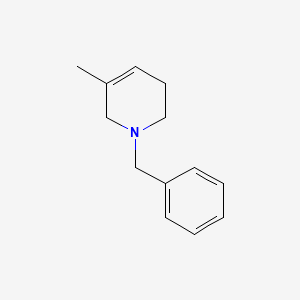
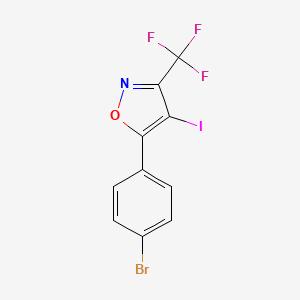
![8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B13058849.png)
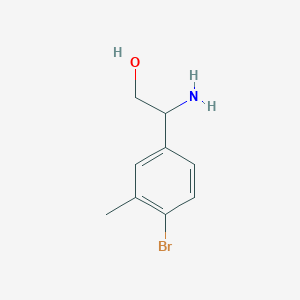
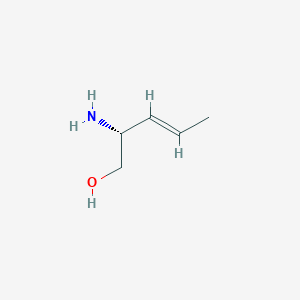
![4-[4-(4-fluorophenyl)phenyl]benzaldehyde](/img/structure/B13058873.png)
